![molecular formula C19H19FN2O4 B2618811 2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 922904-26-5](/img/structure/B2618811.png)
2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Pharmacological Research
This compound is often investigated for its potential pharmacological properties. Researchers explore its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. Studies may focus on its potential as an anti-inflammatory, analgesic, or anticancer agent, given its structural similarities to other bioactive molecules .
Neuroscience Studies
In neuroscience, this compound is used to study its effects on neural pathways and neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for investigating treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Chemical Biology
Chemical biologists utilize this compound to probe biological systems and understand the molecular mechanisms of disease. By modifying its structure, researchers can create derivatives that help elucidate the roles of specific proteins and enzymes in cellular processes .
Medicinal Chemistry
Medicinal chemists study this compound to design and synthesize new drugs. Its unique chemical structure serves as a scaffold for developing novel therapeutic agents. Researchers focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic potential .
Toxicology
Toxicologists examine the safety profile of this compound by conducting in vitro and in vivo studies. These studies assess its toxicity, metabolism, and potential side effects, providing crucial data for its safe use in humans and animals .
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-17-9-6-14(11-16(17)22-10-2-3-19(22)24)21-18(23)12-26-15-7-4-13(20)5-8-15/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYAHXJUGVOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
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